molecular formula C6H8F3N B12957419 (1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane

(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B12957419
M. Wt: 151.13 g/mol
InChI Key: AFJGFMLXPMHAHR-NGQZWQHPSA-N
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Description

(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is a chiral bicyclic amine of significant interest in medicinal chemistry and drug discovery. This compound features a strained [3.1.0] bicyclic system combined with a metabolically resilient trifluoromethyl group, making it a valuable and versatile scaffold for constructing biologically active molecules . Its primary research application is as a key synthetic intermediate or a core structural element in the development of pharmaceutical agents. Notably, derivatives of the 3-azabicyclo[3.1.0]hexane scaffold, such as those featuring acetic acid side chains, have been developed as potent ketohexokinase (KHK) inhibitors . KHK inhibitors are being actively investigated for the treatment of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), type 2 diabetes, and hypertriglyceridemia . The stereochemistry of the core structure is critical for its biological activity, and the (1R,5S,6r) configuration is often specified in patent claims for optimal inhibitor potency . The compound's value stems from its unique properties. The bicyclic framework acts as a conformationally restricted bioisostere for piperidine, which can enhance potency, selectivity, and the metabolic profile of drug candidates . The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to influence parameters such as lipophilicity, metabolic stability, and membrane permeability . Handling and Safety: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet (SDS) for proper handling, storage (often recommended under an inert atmosphere at 2-8°C), and disposal information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8F3N

Molecular Weight

151.13 g/mol

IUPAC Name

(1R,5S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H8F3N/c7-6(8,9)5-3-1-10-2-4(3)5/h3-5,10H,1-2H2/t3-,4+,5?

InChI Key

AFJGFMLXPMHAHR-NGQZWQHPSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(F)(F)F)CN1

Canonical SMILES

C1C2C(C2C(F)(F)F)CN1

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of (1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves multi-step organic synthesis, focusing on constructing the bicyclic azabicyclo[3.1.0]hexane core with the correct stereochemistry and introducing the trifluoromethyl group at the 6-position. Key synthetic approaches include:

Typical reaction conditions involve strong bases such as sodium hydride or potassium tert-butoxide and polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate cyclization and substitution steps.

Asymmetric Synthesis and Stereochemical Control

Achieving the specific stereochemistry (1R,5S,6r) is critical for the compound's biological activity. Asymmetric synthesis methods are employed, including:

These methods ensure high enantiomeric excess and yield of the desired stereoisomer.

Industrial Scale Production

For industrial applications, the synthesis is optimized for scalability and efficiency:

Detailed Reaction Pathways and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization Strong base (NaH, KOtBu), THF or DMF Formation of bicyclic azabicyclo[3.1.0]hexane core
2 Trifluoromethylation Trifluoromethylating agents or CF3-substituted precursors Introduction of -CF3 group at 6-position
3 Protection/Deprotection Boc anhydride for N-protection; acid/base for deprotection Control of nitrogen reactivity during synthesis
4 Purification Chromatography or crystallization Isolation of pure stereoisomer

Representative Synthetic Route Example

A reported synthetic route (adapted from related azabicyclohexane syntheses) involves:

Chemical Reaction Analysis

Types of Reactions Involved

  • Oxidation: Using potassium permanganate or chromium trioxide to modify functional groups.
  • Reduction: Lithium aluminum hydride or sodium borohydride to reduce ketones or imines.
  • Substitution: Nucleophilic substitution with amines or thiols under basic conditions.
  • Cyclization: Intramolecular ring closure to form the bicyclic structure.

Common Reagents and Conditions

Reaction Type Reagents/Conditions Notes
Oxidation KMnO4 (aqueous), CrO3 (acetic acid) Introduces carboxylic acids or ketones
Reduction LiAlH4 (ether), NaBH4 (methanol) Converts ketones/imines to alcohols/amines
Substitution Amines/thiols with triethylamine Functional group diversification
Cyclization Strong bases (NaH, KOtBu), aprotic solvents Formation of bicyclic core

Data Summary Table

Parameter Value/Description
Molecular Formula C6H8F3N
Molecular Weight 151.13 g/mol
IUPAC Name This compound
Key Synthetic Challenges Stereochemical control, trifluoromethyl introduction
Typical Solvents THF, DMF
Common Bases Sodium hydride, potassium tert-butoxide
Industrial Production Methods Batch and continuous flow reactors

Research Findings and Notes

  • The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which is advantageous for pharmaceutical applications.
  • The bicyclic azabicyclo[3.1.0]hexane scaffold is conformationally restricted, which can improve binding specificity in biological targets.
  • Industrial synthesis benefits from continuous flow technology to improve yield and reduce reaction times.
  • Asymmetric synthesis routes are critical to obtain the desired stereoisomer with high purity, impacting biological activity and downstream applications.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Pharmacological Studies
    • The compound's unique structure allows for investigations into its interaction with various biological targets. Research indicates that similar compounds may exhibit significant biological activities, including antimicrobial and anti-inflammatory effects.
    • The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making this compound a candidate for further drug development studies.
  • Synthesis of Derivatives
    • The synthesis of (1R,5S,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves specific synthetic routes that allow for high specificity and yield. This capability is crucial for creating derivatives with tailored properties for medicinal applications.

Material Science

  • Polymer Chemistry
    • The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in developing advanced materials for industrial use.
  • Fluorinated Materials
    • The compound's trifluoromethyl group can be utilized in the synthesis of fluorinated materials, which are known for their unique chemical resistance and low surface energy properties, making them suitable for various industrial applications.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds that share structural features with this compound:

Compound NameStructureKey Features
3-Azabicyclo[3.1.0]hexaneStructureLacks trifluoromethyl group; basic bicyclic structure
6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexaneStructureDifferent ring structure; potential for different biological activity
Exo-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexaneStructureStructural isomer; may exhibit different pharmacokinetics

The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability compared to its analogs, potentially leading to distinct biological activities and applications not found in other related bicyclic structures.

Case Study 1: Antimicrobial Activity

Research conducted on derivatives of this compound demonstrated promising antimicrobial activity against various bacterial strains, indicating its potential as a lead compound in antibiotic development.

Case Study 2: Drug Development

A study focusing on the pharmacokinetics of this compound revealed that modifications to the trifluoromethyl group significantly affected absorption rates and bioavailability in animal models, highlighting the importance of this functional group in drug design.

Mechanism of Action

The mechanism of action of (1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The azabicyclohexane structure provides a rigid framework that can fit into specific binding sites on target proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Properties :

  • Physical state : Typically a white solid (mp 205–208°C for related analogs) .
  • Spectroscopic data : ¹H NMR (DMSO-d₆) δ 13.52 (bs, 1H), 10.74 (bs, 1H), 3.74 (m, 2H), 2.19 (m, 2H) .
  • Mass spectrometry : ESI MS m/z 389 [M − H]⁻ .
Structural Analogs and Their Properties
Compound Name Substituents/Modifications Key Properties/Applications References
(1R,5S,6S)-6-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane 2-(Trifluoromethyl)phenyl at C6 Retinol-binding protein 4 (RBP4) antagonist; 98% yield, HPLC purity 97.3% . [1]
tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Hydroxymethyl at C6, tert-butyl carbamate Intermediate for drug synthesis; used in glaucine derivatives . [3], [11]
(1R,5S,6s)-6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane 1,2,4-Triazole at C6 Antiviral/anticancer applications; scalable synthesis (>18 kg, 98% purity) . [15]
Mazisotine (INN: WHO List 132) N-{2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-yl} carboxamide at C6 Somatostatin receptor agonist; demonstrates stereospecific bioactivity . [9]
(1R,5S,6R)-3-Azabicyclo[3.1.0]hexane-6-carboxylic Acid Carboxylic acid at C6 Building block for BET inhibitors; functionalized via HATU-mediated coupling . [2], [6]
Key Comparisons:

Trifluoromethyl vs. Hydroxymethyl/Carboxylic Acid :

  • The trifluoromethyl group in the target compound increases metabolic stability compared to hydroxymethyl or carboxylic acid derivatives, which are more prone to oxidation or enzymatic hydrolysis .
  • Bioactivity : Trifluoromethylphenyl analogs (e.g., compound 29 ) show potent RBP4 antagonism (IC₅₀ < 100 nM), whereas hydroxymethyl derivatives are typically intermediates without direct therapeutic roles .

Stereochemical Impact :

  • The 6R configuration in mazisotine enhances somatostatin receptor binding affinity compared to 6S diastereomers, underscoring the importance of stereochemistry in drug design .

Synthetic Scalability :

  • Triazolyl-substituted analogs () are synthesized via robust Kulinkovich–de Meijere cyclopropanation, enabling large-scale production (>18 kg) . In contrast, trifluoromethylphenyl derivatives () require meticulous purification steps, limiting scalability .

Pharmacological Applications :

  • Trifluoromethyl derivatives : Primarily target nuclear receptors (e.g., RBP4) and enzymes (e.g., histone deacetylases) .
  • Carboxylic acid derivatives : Used in BET inhibitors (e.g., compound 84 ) with IC₅₀ values < 50 nM .

Biological Activity

(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound notable for its trifluoromethyl group and azabicyclohexane structure. This unique configuration imparts distinct physicochemical properties, enhancing its biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₆H₈F₃N
  • Molecular Weight: 151.13 g/mol
  • IUPAC Name: (1R,5S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
PropertyValue
Molecular FormulaC₆H₈F₃N
Molecular Weight151.13 g/mol
IUPAC Name(1R,5S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
InChI KeyAFJGFMLXPMHAHR-NGQZWQHPSA-N

The mechanism of action for this compound involves interactions with specific molecular targets due to its enhanced lipophilicity and metabolic stability provided by the trifluoromethyl group. The azabicyclohexane structure allows for effective binding to target proteins, modulating their activity and leading to various biological effects.

Opioid Receptor Ligands

Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including this compound, have been evaluated for their potential as μ-opioid receptor ligands. A study demonstrated that modifications to the lead structure resulted in compounds with picomolar binding affinity selective for the μ receptor over δ and κ subtypes . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Antidepressant Potential

The compound has also been investigated in the context of treating conditions affected by monoamine neurotransmitters, suggesting potential antidepressant properties . The structural characteristics of this compound may enhance its efficacy in modulating neurotransmitter systems.

Case Studies

Case Study 1: μ-Opioid Receptor Binding
In a study focused on the structure-activity relationship (SAR) of azabicyclo compounds as μ-opioid receptor ligands, this compound was highlighted for its significant binding affinity and selectivity towards the μ receptor compared to other opioid receptors. The findings suggest that this compound could be a candidate for further development in veterinary medicine for treating pruritus in dogs .

Case Study 2: Neurotransmitter Modulation
Another investigation explored the use of compounds similar to this compound in modulating neurotransmitter activity related to mood disorders. The results indicated promising effects on serotonin and norepinephrine pathways, which are critical in managing depression and anxiety disorders .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₇H₈F₃N
Stereochemical ComplexityHigh (three chiral centers)
LogP (Predicted)1.2 ± 0.3 (Hydrophobic trifluoromethyl)

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Diastereomeric impuritiesPoor stereocontrol during cyclizationUse chiral catalysts (e.g., Jacobsen’s salen complexes)
Ring-opened derivativesAcidic/basic hydrolysisOptimize pH (5–7) during workup

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